

2-(Benzofuran-3-yl)ethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzofuran-3-yl)ethanol

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An In-Depth Technical Guide to 2-(Benzofuran-3-yl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-(Benzofuran-3-yl)ethanol**, a heterocyclic compound of interest in medicinal chemistry and synthetic research. This document delineates its chemical and physical properties, outlines a robust synthetic pathway, discusses its potential biological significance based on the broader class of benzofuran derivatives, and provides detailed protocols and safety information pertinent to a laboratory setting.

Core Compound Identification and Properties

2-(Benzofuran-3-yl)ethanol is a derivative of benzofuran, a core heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.^{[1][2]} Its structure, featuring a hydroxyethyl group at the 3-position of the benzofuran ring, makes it a valuable synthon for further chemical elaboration and a candidate for biological screening.

Table 1: Chemical Identifiers and Physicochemical Properties of **2-(Benzofuran-3-yl)ethanol**

Property	Value	Source(s)
IUPAC Name	2-(1-Benzofuran-3-yl)ethanol	[3]
Synonyms	2-Benzo[b]furan-3-ylethanol, 3-(2-Hydroxyethyl)benzofuran	[3]
CAS Number	75611-06-2	[3]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[3]
Molecular Weight	162.18 g/mol	[3]
Appearance	Not specified (likely an oil or low-melting solid)	N/A
XLogP3	1.9	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]

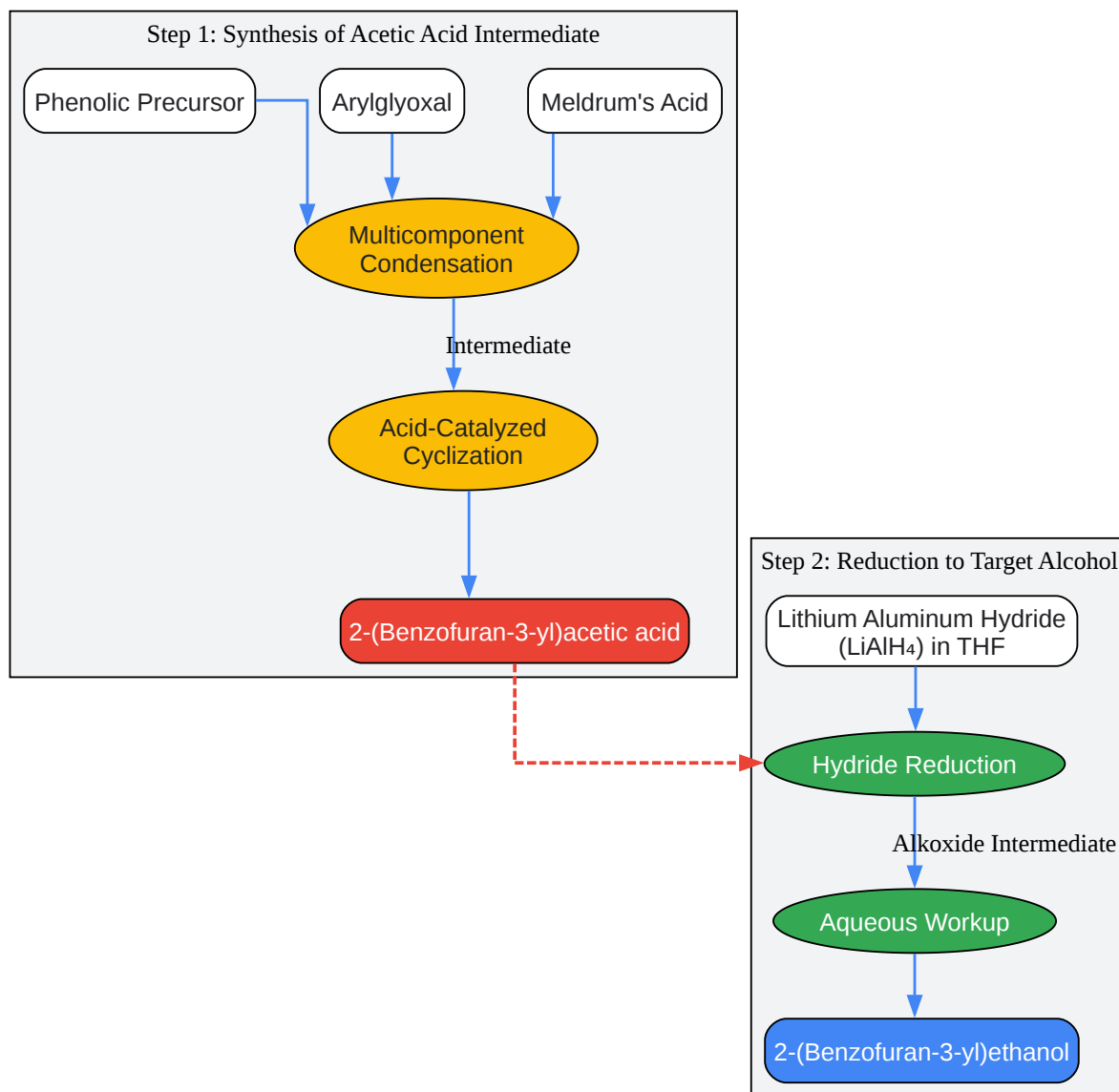
Synthesis of 2-(Benzofuran-3-yl)ethanol

The synthesis of **2-(Benzofuran-3-yl)ethanol** is not widely documented in a single, dedicated procedure. However, a logical and efficient synthetic route can be constructed based on established methodologies for analogous structures.[4] The most chemically sound approach involves a two-step process: (1) the synthesis of the intermediate, 2-(benzofuran-3-yl)acetic acid, and (2) its subsequent reduction to the target primary alcohol.

Rationale for Synthetic Strategy

The benzofuran-3-yl acetic acid scaffold can be constructed via multi-component reactions, offering an atom-economical pathway to the key intermediate.[4][5] The subsequent reduction of the carboxylic acid to a primary alcohol is a standard and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step due to its high reactivity and specificity for reducing polar carbonyl groups like carboxylic acids and esters, while typically not affecting the aromatic benzofuran core.[6][7][8] This powerful reducing agent ensures a complete and clean conversion to the desired ethanol derivative.[9]

Synthetic Workflow Diagram



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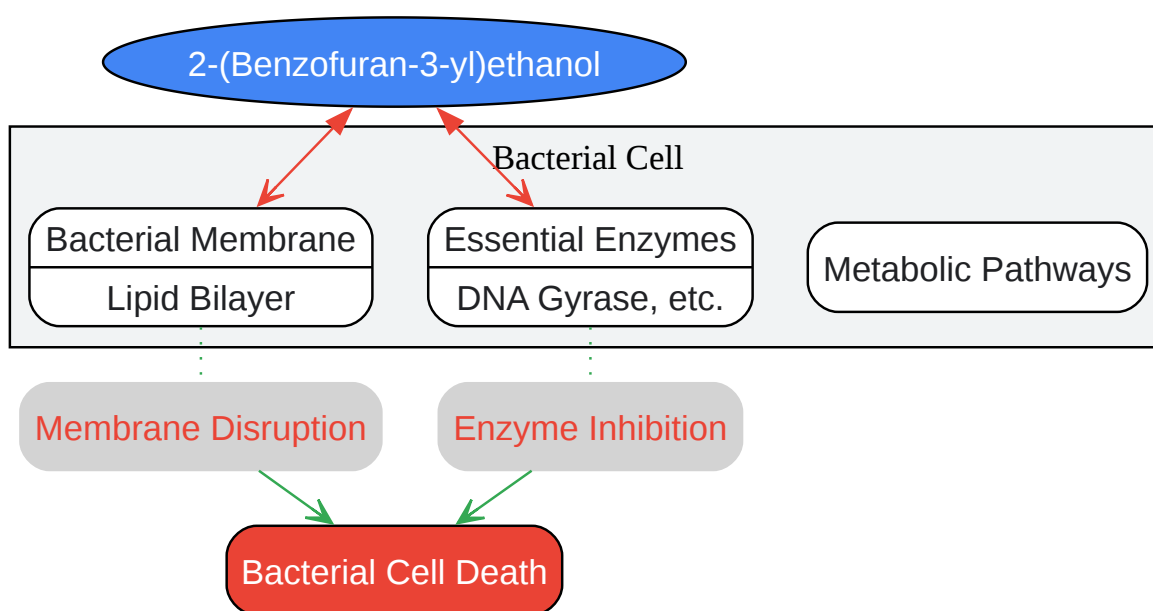
Caption: Synthetic workflow for **2-(Benzofuran-3-yl)ethanol**.

Potential Biological Significance and Applications

While specific bioactivity studies on **2-(Benzofuran-3-yl)ethanol** are not prevalent in the current literature, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities.^{[10][11]} Derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.^{[1][12][13][14][15]}

Antimicrobial Potential: Research on the closely related isomer, (S)-1-(benzofuran-2-yl)ethanol, has confirmed its ability to inhibit the growth of bacteria and yeast.^[16] The mechanism for such compounds is often attributed to the disruption of microbial cell membranes or interference with essential enzymatic pathways. The structural similarity and shared benzofuran core strongly suggest that **2-(Benzofuran-3-yl)ethanol** is a promising candidate for antimicrobial screening.^{[17][18]}

Anticancer and Anti-inflammatory Activity: Numerous substituted benzofurans have been investigated as potential anticancer agents, with some acting as inhibitors of crucial signaling molecules like vascular endothelial growth factor receptor 2 (VEGFR-2).^{[14][15]} The general class of benzofurans has also shown anti-inflammatory properties.^[19] The 3-(2-hydroxyethyl)benzofuran moiety could serve as a foundational structure for developing more complex molecules targeting these pathways.



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Caption: Postulated antimicrobial mechanism of action for benzofurans.

Experimental Protocols

The following protocols are based on established chemical transformations for analogous compounds and provide a robust framework for the synthesis and characterization of **2-(Benzofuran-3-yl)ethanol**.

Protocol: Synthesis of 2-(Benzofuran-3-yl)acetic acid (Intermediate)

This protocol is adapted from multicomponent reaction strategies for synthesizing substituted furylacetic acids.[4]

- **Reaction Setup:** To a solution of a suitable phenolic precursor (e.g., 2-hydroxybenzaldehyde) (1.0 eq) in acetonitrile (MeCN), add an appropriate arylglyoxal (1.2 eq) and Meldrum's acid (1.5 eq).
- **Base Addition:** Add triethylamine (Et₃N) (1.5 eq) to the mixture.
- **Condensation:** Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Solvent Removal:** Once the starting material is consumed, add acetic acid (AcOH) to neutralize the base and concentrate the mixture in vacuo to remove the solvent.
- **Cyclization and Hydrolysis:** To the residue, add a mixture of concentrated hydrochloric acid (HCl) and acetic acid (e.g., 1:2 v/v). Reflux the solution for 1-2 hours.
- **Workup and Isolation:** Cool the mixture to room temperature and pour it into ice water. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 2-(benzofuran-3-yl)acetic acid. Purify further by recrystallization if necessary.

Protocol: Reduction of 2-(Benzofuran-3-yl)acetic acid

This protocol is based on standard lithium aluminum hydride reduction procedures.^{[6][7]}

- **Inert Atmosphere:** Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Suspension:** Carefully suspend lithium aluminum hydride (LiAlH_4) (2.0 - 3.0 eq) in anhydrous tetrahydrofuran (THF) in the flask.
- **Substrate Addition:** Dissolve 2-(benzofuran-3-yl)acetic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH_4 suspension at 0 °C (ice bath). Caution: The reaction is highly exothermic and generates hydrogen gas.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Quenching (Fieser workup):** Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH_4 used), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL).
- **Filtration and Extraction:** Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid cake thoroughly with ethyl acetate or THF.
- **Isolation:** Combine the organic filtrates and dry over anhydrous sodium sulfate (Na_2SO_4). Filter and concentrate the solvent under reduced pressure to yield crude **2-(Benzofuran-3-yl)ethanol**. Purify by column chromatography on silica gel if required.

Spectroscopic Characterization (Predicted)

While a definitive, published spectrum for **2-(Benzofuran-3-yl)ethanol** is not readily available, the expected ^1H and ^{13}C NMR chemical shifts can be reliably predicted based on the analysis of closely related benzofuran structures.^{[20][21][22][23]}

Table 2: Predicted ^1H and ^{13}C NMR Data for **2-(Benzofuran-3-yl)ethanol** (in CDCl_3)

Position	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Notes
Benzene Ring	7.20 - 7.80 (m, 4H)	111.0 - 130.0	Complex multiplet for the four aromatic protons.
Furan H-2	~7.50 (s, 1H)	~143.0	Singlet, characteristic of the furan proton.
Furan C-2	-	~143.0	Quaternary carbon.
Furan C-3	-	~115.0	Quaternary carbon.
-CH ₂ - (alpha)	~2.95 (t, 2H)	~29.0	Triplet, coupled to the beta -CH ₂ OH group.
-CH ₂ - (beta)	~3.90 (t, 2H)	~62.0	Triplet, coupled to the alpha -CH ₂ group.
-OH	~1.5-2.5 (br s, 1H)	-	Broad singlet, exchangeable with D ₂ O.
Other Quaternary C	-	120.0 - 155.0	Fused carbons of the benzofuran ring.

Safety and Handling

Specific toxicology data for **2-(Benzofuran-3-yl)ethanol** is not available. However, data for the parent compound, 2,3-benzofuran, and other derivatives necessitate cautious handling.

- General Hazards: The parent benzofuran is classified as a flammable liquid and is suspected of causing cancer.[24] Derivatives may cause skin, eye, and respiratory irritation.[25]
- Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[26]

- Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[\[24\]](#)[\[26\]](#)
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on related compounds. Researchers must consult a specific Safety Data Sheet (SDS) for **2-(Benzofuran-3-yl)ethanol** if available from a commercial supplier and perform their own risk assessment before handling.

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- To cite this document: BenchChem. [2-(Benzofuran-3-yl)ethanol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589296#2-benzofuran-3-yl-ethanol-cas-number-and-molecular-weight]

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